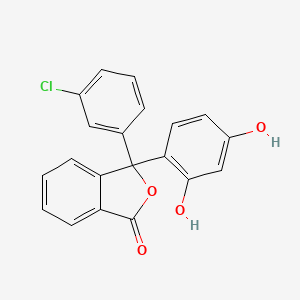
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives This compound is characterized by the presence of a chlorophenyl group and a dihydroxyphenyl group attached to an isobenzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and 2,4-dihydroxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions, such as using sulfuric acid, to form the isobenzofuran core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of automated reactors and advanced purification techniques to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced isobenzofuran derivatives.
Substitution: Substituted isobenzofuran derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chlorophenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one: Similar structure but with a different hydroxyl group position.
3-(3-Bromophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one: Similar structure but with a bromine atom instead of chlorine.
3-(3-Chlorophenyl)-3-(2,5-dihydroxyphenyl)isobenzofuran-1(3H)-one: Similar structure but with a different hydroxyl group position.
Uniqueness
3-(3-Chlorophenyl)-3-(2,4-dihydroxyphenyl)isobenzofuran-1(3H)-one is unique due to the specific positioning of the chlorophenyl and dihydroxyphenyl groups on the isobenzofuran core
Propiedades
Número CAS |
6310-70-9 |
|---|---|
Fórmula molecular |
C20H13ClO4 |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13ClO4/c21-13-5-3-4-12(10-13)20(17-9-8-14(22)11-18(17)23)16-7-2-1-6-15(16)19(24)25-20/h1-11,22-23H |
Clave InChI |
MGYDDOAZLZWSLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=CC=C3)Cl)C4=C(C=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)
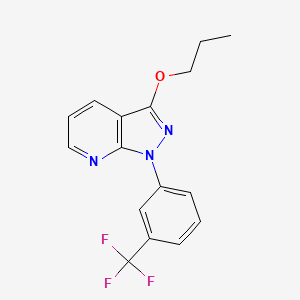
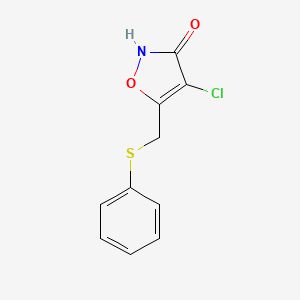
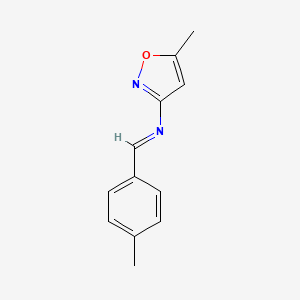
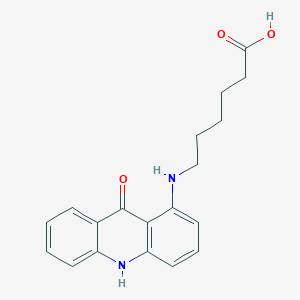
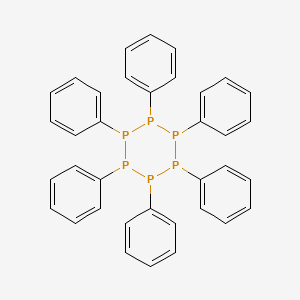

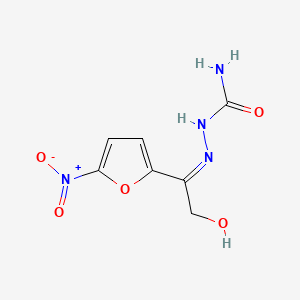
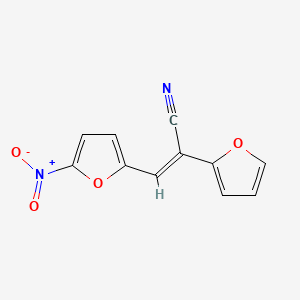
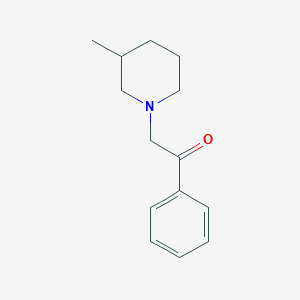


![3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12907980.png)
